

An In-depth Technical Guide to N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

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Compound of Interest

Compound Name: *N-(3-Hydroxyoctanoyl)-DL-homoserine lactone*

Cat. No.: *B14130784*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is a key signaling molecule in the intricate communication networks of various Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) family, it plays a pivotal role in quorum sensing, a cell-density-dependent regulatory system that orchestrates collective behaviors such as biofilm formation, virulence factor production, and motility. This technical guide provides a comprehensive overview of the molecule's properties, biological significance, and the experimental methodologies used for its study, serving as a vital resource for researchers in microbiology, drug discovery, and biotechnology.

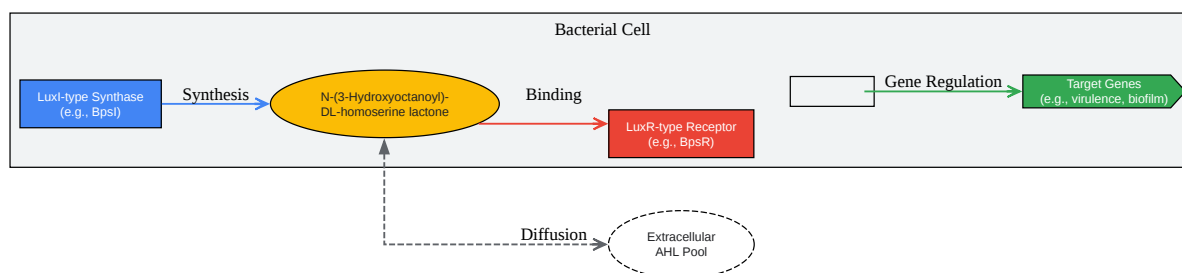
Core Molecular and Chemical Properties

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone, with a molecular weight of 243.30 g/mol, is characterized by a homoserine lactone ring attached to a 3-hydroxyoctanoyl acyl chain.^{[1][2][3]} This structure is fundamental to its function as a signaling molecule, enabling it to diffuse across bacterial membranes and interact with specific intracellular receptors.

Property	Value
Molecular Weight	243.30 g/mol
Molecular Formula	C ₁₂ H ₂₁ NO ₄
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as ethanol, methanol, and ethyl acetate.

Biological Significance and Signaling Pathways

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is a crucial autoinducer in the LuxI/LuxR-type quorum sensing systems of several bacteria, most notably in species of the genus *Burkholderia*.^{[4][5]} In these systems, the LuxI-type synthase (e.g., BpsI in *Burkholderia pseudomallei*) is responsible for the synthesis of the AHL signal. As the bacterial population density increases, the concentration of the AHL in the environment surpasses a threshold, leading to its binding with the cognate LuxR-type transcriptional regulator (e.g., BpsR). This complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression. This regulation controls a suite of phenotypes critical for bacterial survival and pathogenesis.



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A simplified diagram of the LuxI/LuxR quorum sensing pathway.

Experimental Protocols

Synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

A common method for the synthesis of N-acyl homoserine lactones involves the acylation of the homoserine lactone ring. For β -hydroxy substituted AHLs, the synthesis can be adapted from general procedures.

Materials:

- DL-Homoserine lactone hydrochloride
- 3-Hydroxyoctanoic acid
- Dicyclohexylcarbodiimide (DCC) or other coupling agents
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Dissolve 3-hydroxyoctanoic acid in anhydrous DCM.
- Add DCC and DMAP to the solution and stir at room temperature for 30 minutes.

- Add DL-Homoserine lactone hydrochloride to the reaction mixture.
- Allow the reaction to proceed at room temperature overnight.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure **N-(3-Hydroxyoctanoyl)-DL-homoserine lactone**.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and quantification of AHLs.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile in water is commonly used. For example, a linear gradient from 30% to 100% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 210 nm.
- Injection Volume: 20 μL .

Procedure:

- Prepare a standard solution of **N-(3-Hydroxyoctanoyl)-DL-homoserine lactone** in a suitable solvent (e.g., acetonitrile).

- Prepare the sample for analysis by dissolving it in the mobile phase.
- Equilibrate the HPLC column with the initial mobile phase conditions.
- Inject the standard and sample solutions.
- Monitor the elution profile and record the retention time.
- Quantify the amount of the target molecule in the sample by comparing the peak area with that of the standard.

Biofilm Formation Assay (Crystal Violet Method)

This assay is widely used to quantify the effect of AHLs on biofilm formation.

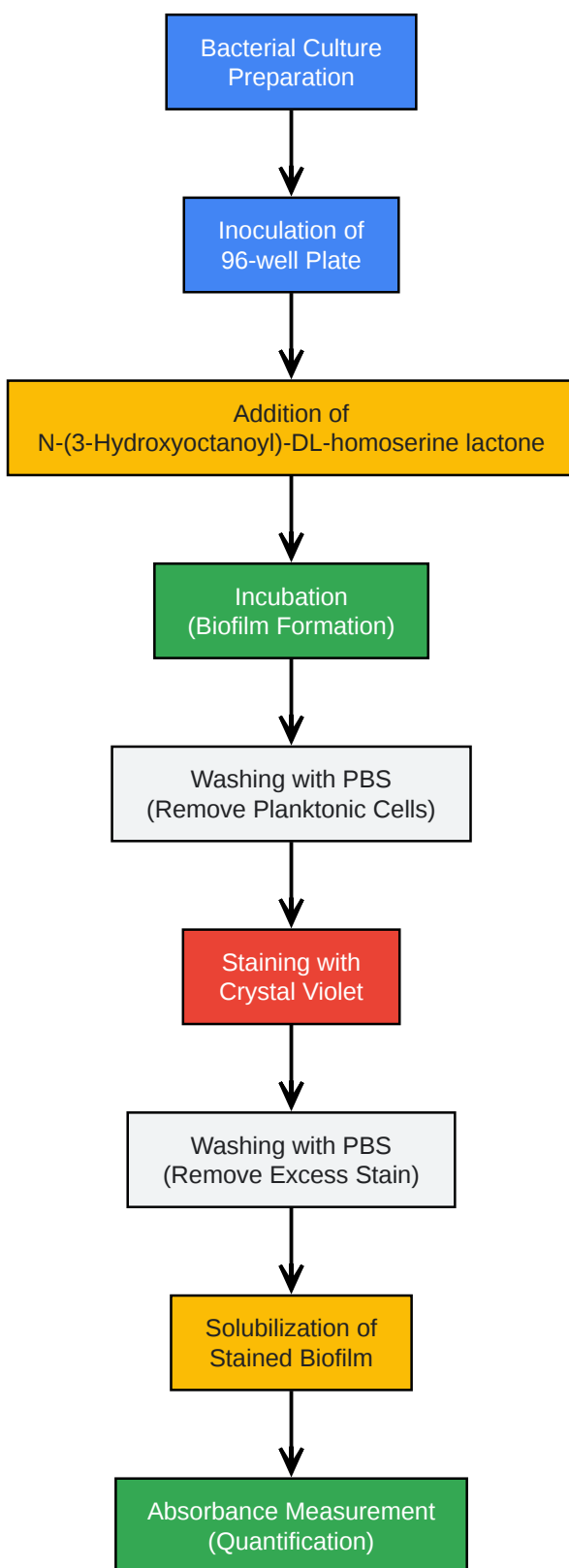
Materials:

- 96-well microtiter plates
- Bacterial culture
- Appropriate growth medium
- **N-(3-Hydroxyoctanoyl)-DL-homoserine lactone** stock solution
- Phosphate-buffered saline (PBS)
- 0.1% (w/v) Crystal Violet solution
- Ethanol (95%) or 30% acetic acid
- Microplate reader

Procedure:

- Grow the bacterial strain of interest to the mid-logarithmic phase.
- Dilute the culture in fresh medium and add to the wells of a 96-well plate.

- Add different concentrations of **N-(3-Hydroxyoctanoyl)-DL-homoserine lactone** to the wells. Include a control with no added AHL.
- Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.
- After incubation, gently remove the planktonic cells by washing the wells with PBS.
- Add the 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
- Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
- Solubilize the stained biofilm by adding 95% ethanol or 30% acetic acid to each well.
- Quantify the biofilm formation by measuring the absorbance at a wavelength of 570-595 nm using a microplate reader.



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Workflow for the crystal violet biofilm formation assay.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method to quantify changes in gene expression in response to AHL signaling.

Materials:

- Bacterial cells treated with and without **N-(3-Hydroxyoctanoyl)-DL-homoserine lactone**
- RNA extraction kit
- DNase I
- Reverse transcriptase kit
- qPCR primers for target and reference genes
- SYBR Green or TaqMan qPCR master mix
- Real-time PCR instrument

Procedure:

- **RNA Extraction:** Extract total RNA from bacterial cells using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
- **Primer Design:** Design and validate primers for the target quorum sensing-regulated genes and at least one housekeeping (reference) gene.
- **qPCR Reaction:** Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.
- **Thermal Cycling:** Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

- **Data Analysis:** Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the reference gene.

Conclusion

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is a molecule of significant interest due to its central role in bacterial communication and pathogenesis. A thorough understanding of its chemical properties, biological functions, and the experimental techniques used for its investigation is essential for advancing research in this field. This guide provides a foundational resource for professionals seeking to explore the intricacies of quorum sensing and develop novel strategies to combat bacterial infections and biofilm-related issues.

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